LogP Comparison: 3-(Pyridazin-4-yl)isoxazol-5-ol vs. 3-(Pyridin-4-yl)isoxazol-5-ol
The target compound (LogP = -1.08) is substantially more hydrophilic than its direct pyridine analog 3-(pyridin-4-yl)isoxazol-5-ol (LogP = 1.44), a difference of approximately 2.5 log units . This means the pyridazine derivative has roughly 300-fold greater affinity for the aqueous phase, which has direct consequences for aqueous solubility, permeability, and metabolic clearance in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -1.08 |
| Comparator Or Baseline | 3-(Pyridin-4-yl)isoxazol-5-ol; LogP = 1.44 |
| Quantified Difference | ΔLogP ≈ -2.52 (target is ~300-fold more hydrophilic) |
| Conditions | Calculated LogP values sourced from Chemsrc database; consistent across standard prediction algorithms. |
Why This Matters
For procurement decisions, this 2.5-log-unit lipophilicity difference means the pyridazine compound will exhibit markedly different solubility and permeability profiles in biological assays, making it the preferred choice when lower LogP is required for CNS drug discovery or when seeking to reduce non-specific protein binding.
